Tridemorph
Overview
Description
Tridemorph is a fungicide used to control Erysiphe graminis . It was developed by BASF in the 1960s under the trade name Calixin . The World Health Organization has categorized it as a Class II “moderately hazardous” pesticide because it is believed harmful if swallowed and can cause irritation to skin and eyes .
Molecular Structure Analysis
Tridemorph has a molecular formula of C19H39NO . It belongs to the class of morpholines and is a 2,6-dimethylmorpholine in which the hydrogen attached to the nitrogen is replaced by a tridecyl group .Chemical Reactions Analysis
Tridemorph reacts with iodine in chloroform solution giving a yellowish addition compound which with starch solution gives an intense blue colored spot . It can also be detected with methyl orange as a yellow spot and with bromophenol blue as an intense blue spot .Physical And Chemical Properties Analysis
Tridemorph is a yellow, oily liquid, with a slight amine-like odor . It has a boiling point of 134 ºC/0.4 mmHg . Its vapor pressure is 12 mPa at 20 °C . It is miscible with ethanol, acetone, ethyl acetate, cyclohexane, diethyl ether, benzene, chloroform, olive oil .Scientific Research Applications
Field
This application falls under the field of Agriculture .
Summary of the Application
Tridemorph is used as a fungicide to control powdery mildew in spring barley . It is applied in combination with different amounts of nitrogen fertilizer .
Methods of Application
The fungicide is applied either to the seed bed soon after sowing, as a later top dressing, or half at each time .
Results or Outcomes
Tridemorph significantly increased the number of ears in 1975, mean number of grains per ear in 1976, and 1000-grain weight in all three years . It gave net increases in grain yield of 0·55, 0·68, and 0·41 t/ha, respectively, in 1975–7 .
Application in Biochemistry
Field
This application falls under the field of Biochemistry .
Summary of the Application
Tridemorph is studied for its effects on the growth and sterol biosynthesis of wheat and maize seedlings .
Methods of Application
A soil drench of 250 µM tridemorph is applied to the plants .
Results or Outcomes
Tridemorph depressed the growth of the shoot, primary leaves, and root of both crop plants but increased the dry matter content . It also caused the β5-sterols, normally the most abundant, to be largely replaced by β3,19-cyclopropyl sterols .
Application in Food Safety
Field
This application falls under the field of Food Safety .
Summary of the Application
Tridemorph residues are determined in tea samples to ensure food safety .
Methods of Application
A reliable and sensitive analytical method is developed for the determination of tridemorph residues .
Results or Outcomes
The study aimed to develop a reliable method for ensuring food safety by detecting tridemorph residues in tea samples .
Application in Microbiology
Field
This application falls under the field of Microbiology .
Summary of the Application
Tridemorph is used to study the effect of selected fungicides on the activity of invertase and cellulase in a vertisol .
Methods of Application
A laboratory experiment was conducted with concentrations of tridemorph ranging from 0 to 10 kg ha-1 .
Application in Agriculture (Barley)
Field
This application falls under the field of Agriculture .
Summary of the Application
Tridemorph is used in combination with nitrogen fertilizer to control powdery mildew in spring barley .
Methods of Application
The fungicide is applied either to the seed bed soon after sowing, as a later top dressing, or half at each time .
Results or Outcomes
Tridemorph significantly increased the number of ears, mean number of grains per ear, and 1000-grain weight . It gave net increases in grain yield .
Application in Food Safety (Banana)
Field
This application falls under the field of Food Safety .
Summary of the Application
Tridemorph residues are determined in banana using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) .
Methods of Application
The dissipation and terminal residue of tridemorph in banana fields were carried out at good agricultural practice (GAP) conditions .
Results or Outcomes
The study aimed to develop a reliable method for ensuring food safety by detecting tridemorph residues in banana samples .
Application in Plant Physiology
Field
This application falls under the field of Plant Physiology .
Summary of the Application
Tridemorph is used to manipulate the sterol composition of maize leaves and roots .
Methods of Application
The roots of maize seedlings were watered with a solution of Tridemorph for 3 to 4 weeks from the onset of germination .
Results or Outcomes
Very few △5-sterols, the major sterols of the control, were detected in the treated plants, and 9β,19-cyclopropyl sterols accumulated dramatically in both roots and leaves .
Application in Biochemistry (Sterol Biosynthesis)
Field
This application falls under the field of Biochemistry .
Summary of the Application
Tridemorph is used as an inhibitor of sterol biosynthesis in wheat and maize .
Methods of Application
A soil drench of tridemorph is applied to the plants .
Results or Outcomes
Tridemorph primarily inhibits the 1’18_>1./_. isomerization reaction in ergosterol biosynthesis, causing the accumulation of 1’18-sterols which adversely affect the fungal membrane and so prevent normal fungal growth .
Application in Agriculture (Mildew Control)
Field
This application falls under the field of Agriculture .
Summary of the Application
Tridemorph is used in combination with nitrogen fertilizer to control powdery mildew in spring barley .
Methods of Application
The fungicide is applied either to the seed bed soon after sowing, as a later top dressing, or half at each time .
Results or Outcomes
Tridemorph significantly increased the number of ears, mean number of grains per ear, and 1000-grain weight . It gave net increases in grain yield .
Safety And Hazards
properties
IUPAC Name |
2,6-dimethyl-4-tridecylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOPFCCWCSOHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCN1CC(OC(C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041376 | |
Record name | 2,6-Dimethyl-4-tridecylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tridemorph | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tridemorph | |
CAS RN |
24602-86-6, 81412-43-3 | |
Record name | 2,6-Dimethyl-4-tridecylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24602-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tridemorph [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024602866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridemorph [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081412433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridemorph | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethyl-4-tridecylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridemorph | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tridemorph | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tridemorph | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Tridemorph | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.